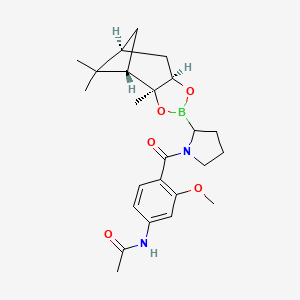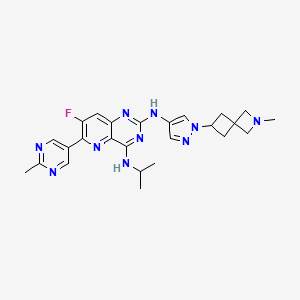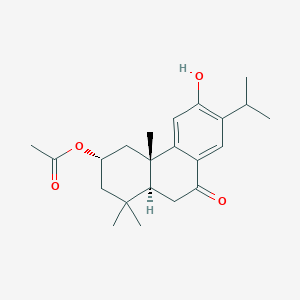
UDP-Galactose (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine diphosphate galactose (disodium) is a nucleotide sugar involved in the metabolism of galactose. It plays a crucial role in the biosynthesis of glycoproteins and glycolipids by serving as a donor substrate for galactosyltransferases. This compound is essential in various biological processes, including the Leloir pathway of galactose metabolism, where it interconverts with uridine diphosphate glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine diphosphate galactose (disodium) can be synthesized through enzymatic reactions involving uridine diphosphate glucose and galactose-1-phosphate. The key enzymes involved in this process are galactokinase, galactose-1-phosphate uridylyltransferase, and uridine diphosphate glucose 4-epimerase . The reaction conditions typically include the presence of adenosine triphosphate (ATP) and magnesium ions to facilitate the phosphorylation and transfer reactions.
Industrial Production Methods
Industrial production of uridine diphosphate galactose (disodium) often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert galactose into uridine diphosphate galactose efficiently. The fermentation broth is then subjected to purification processes to isolate and crystallize the compound .
Chemical Reactions Analysis
Types of Reactions
Uridine diphosphate galactose (disodium) undergoes several types of chemical reactions, including:
Epimerization: Interconversion with uridine diphosphate glucose via uridine diphosphate glucose 4-epimerase.
Glycosylation: Transfer of galactose residues to acceptor molecules by galactosyltransferases.
Hydrolysis: Breakdown into uridine diphosphate and galactose under acidic or enzymatic conditions.
Common Reagents and Conditions
Epimerization: Requires uridine diphosphate glucose 4-epimerase and co-factors such as nicotinamide adenine dinucleotide (NAD+).
Glycosylation: Utilizes galactosyltransferases and acceptor molecules such as proteins or lipids.
Hydrolysis: Can be catalyzed by acids or specific hydrolase enzymes.
Major Products Formed
Epimerization: Uridine diphosphate glucose.
Glycosylation: Glycoproteins and glycolipids with galactose residues.
Hydrolysis: Uridine diphosphate and free galactose.
Scientific Research Applications
Uridine diphosphate galactose (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of glycosylation reactions and enzyme kinetics.
Biology: Essential in the study of carbohydrate metabolism and the role of glycosylation in cellular processes.
Mechanism of Action
Uridine diphosphate galactose (disodium) exerts its effects primarily through its role as a donor substrate for galactosyltransferases. These enzymes transfer galactose residues from uridine diphosphate galactose to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions . The molecular targets include proteins and lipids that undergo glycosylation, and the pathways involved are part of the broader nucleotide sugar metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate glucose: Another nucleotide sugar involved in carbohydrate metabolism and glycosylation reactions.
Uridine diphosphate N-acetylglucosamine: Involved in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine diphosphate mannose: Participates in the synthesis of mannose-containing polysaccharides and glycoproteins.
Uniqueness
Uridine diphosphate galactose (disodium) is unique in its specific role in transferring galactose residues, which is distinct from other nucleotide sugars that transfer different monosaccharides. Its involvement in the Leloir pathway and its specific substrate specificity for galactosyltransferases highlight its unique function in glycosylation processes .
Properties
Molecular Formula |
C15H22N2Na2O17P2 |
|---|---|
Molecular Weight |
610.27 g/mol |
IUPAC Name |
disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5?,6-,8+,9+,10-,11?,12?,13-,14-;;/m1../s1 |
InChI Key |
PKJQEQVCYGYYMM-WEYCDEQQSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)






![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
